CNS Drug-Likeness Profile
The compound exhibits a computed logP of 2.28 and a polar surface area (PSA) of 35.53 Ų, parameters that position it within favorable ranges for blood-brain barrier penetration and oral bioavailability according to Lipinski's Rule of Five (Ro5) and CNS Multiparameter Optimization (MPO) criteria . These physicochemical values differentiate the compound from more lipophilic arylpiperazines with larger alkoxy substituents (which would increase logP beyond optimal CNS ranges) and from more polar heteroarylpiperazines with additional hydrogen-bond donors (which would elevate PSA and reduce membrane permeability) [1]. The calculated Ro5 violation count of zero confirms the compound's compliance with drug-likeness filters, a critical procurement consideration for CNS-targeted screening libraries [2].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | logP = 2.28, PSA = 35.53 Ų, H-bond donors = 0, H-bond acceptors = 3, Rotatable bonds = 4, Ro5 violations = 0 |
| Comparator Or Baseline | CNS drug-likeness reference ranges: optimal logP 2–4, optimal PSA <70 Ų (Pajouhesh and Lenz, 2005); phenylpiperazine baseline compounds typically logP 2.5–3.5, PSA 15–30 Ų |
| Quantified Difference | logP 2.28 falls within optimal CNS range while maintaining sufficient lipophilicity for receptor binding; PSA 35.53 Ų provides improved aqueous solubility relative to lower-PSA phenylpiperazines without exceeding the 70 Ų CNS permeability threshold |
| Conditions | Computational property prediction using mcule platform algorithms; standard in silico ADME profiling parameters |
Why This Matters
The favorable logP/PSA balance enables procurement decisions prioritizing compounds with predicted CNS permeability and oral bioavailability, reducing attrition risk in neuropharmacology screening cascades.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
